1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone
Description
Properties
Molecular Formula |
C17H25N3O2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O2/c1-13-11-15(16-5-3-4-6-20(16)14(2)21)12-18-17(13)19-7-9-22-10-8-19/h11-12,16H,3-10H2,1-2H3 |
InChI Key |
JXYHCAYYVAIWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOCC2)C3CCCCN3C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone involves several steps, typically starting with the preparation of the piperidine and morpholine rings. These rings are then combined with the pyridine ring through a series of reactions, including nucleophilic substitution and condensation reactions . Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Morpholino vs. Chloro/Methoxy: The morpholino group’s polarity and bulkiness may enhance target binding through hydrogen bonding but reduce lipid solubility compared to smaller substituents like chloro or methoxy .
- Positional Effects: Substituents at positions 2 (e.g., chloro, methoxy) versus 5/6 (e.g., methyl-morpholino) influence steric hindrance and electronic effects on the pyridine ring.
Heterocyclic Component Variations
The piperidine and morpholino moieties distinguish the target compound from analogs with pyrrolidine or tetrazole groups.
Key Observations :
Hypotheses for the Target Compound :
- The morpholino group’s hydrogen-bonding capacity could enhance binding affinity to microbial targets, similar to hydrophobic interactions observed in tetrazole derivatives .
- Reduced lipophilicity (vs. chloro/methoxy analogs) might limit bioavailability but improve solubility for intravenous applications .
Biological Activity
1-(2-(5-Methyl-6-morpholinopyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H25N3O, with a molecular weight of 303.4 g/mol. Its structure includes a morpholinopyridine moiety and a piperidine ring, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | This compound |
| Purity | Min. 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies have indicated that this compound may function as an enzyme inhibitor and modulate receptor activity, leading to various pharmacological effects.
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and metabolic disorders.
- Receptor Binding : The unique structure allows for selective binding to certain receptors, influencing cellular signaling pathways.
Pharmacological Applications
Research into the pharmacological applications of this compound highlights its potential in various therapeutic areas:
- Oncology : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Neurology : Its ability to penetrate the blood-brain barrier opens avenues for treating neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound exhibited significant inhibition of certain kinases involved in cancer progression, with IC50 values indicating potent activity against targets like CDK2 and CDK9 .
- Animal Models : In vivo studies have shown that administration of this compound resulted in reduced tumor growth rates in established colorectal carcinoma xenografts, suggesting its efficacy as an anticancer agent .
- Comparative Analysis : Comparative studies with structurally similar compounds revealed that this compound displayed superior selectivity and potency, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
